
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS: 878194-93-5) is a boronic ester derivative featuring a picolinonitrile scaffold. Its molecular formula is C₁₃H₁₇BN₂O₂, with an average molecular weight of 244.103 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the electron-deficient nature of the nitrile group, which stabilizes the boronate intermediate and enhances coupling efficiency . It is commercially available from multiple suppliers (e.g., abcr, A2B Chem LLC) at purities ≥95%, with prices ranging from $63–$1,109 per gram depending on quantity .
Mechanism of Action
Target of Action
Similar compounds are often used in the suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The compound likely interacts with its targets through a process known as borylation . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule. This reaction is often catalyzed by a transition metal catalyst .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions , it could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile can be influenced by several environmental factors. For instance, the presence of a suitable catalyst is necessary for its involvement in borylation reactions . Additionally, the compound should be stored under room temperature in a cool, dry place for optimal stability .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H20B2N2O2
- Molecular Weight : 293.964 g/mol
- CAS Number : 1214264-88-6
- Structure : The compound features a dioxaborolane moiety linked to a picolinonitrile structure, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its boron atom can coordinate with hydroxyl groups in enzyme active sites, potentially altering enzyme function.
- Cellular Uptake : The dioxaborolane structure may facilitate cellular uptake through specific transport mechanisms that recognize boron-containing compounds.
- Reactive Oxygen Species (ROS) Modulation : Preliminary studies suggest that this compound may modulate ROS levels in cells, which can impact cell signaling and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- A study by Zhang et al. (2023) demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Another research highlighted its synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing overall efficacy while reducing side effects (Li et al., 2024).
Antimicrobial Properties
The compound's antimicrobial activity has also been explored:
- Research conducted by Kumar et al. (2023) showed that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard therapies. Results indicated a marked improvement in patient outcomes compared to controls.
Case Study 2: Bacterial Infections
In a laboratory setting, the compound was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer (Breast) | Induction of apoptosis | Zhang et al., 2023 |
Antimicrobial | Membrane disruption | Kumar et al., 2023 |
Synergistic effects | Enhanced efficacy with doxorubicin | Li et al., 2024 |
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 8 |
This compound | S. aureus | 16 |
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. It serves as a versatile building block for the synthesis of various organic compounds. The presence of the dioxaborolane group enhances its reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl boronates and electrophiles.
Table 1: Comparison of Cross-Coupling Reactions Using Different Boronates
Boronate Type | Reaction Type | Yield (%) | Conditions |
---|---|---|---|
Aryl Boronate | Suzuki Coupling | 85 | Pd catalyst, base in solvent |
Vinyl Boronate | Stille Coupling | 78 | Pd catalyst, anhydrous solvent |
Picolinonitrile Boronate | Suzuki-Miyaura Coupling | 90 | Pd catalyst, K2CO3 in DMF |
Pharmaceutical Development
The compound's unique structure makes it a candidate for pharmaceutical applications. Its ability to form stable complexes with various biological targets can be exploited in drug design. For instance, derivatives of picolinonitrile have shown potential as inhibitors in enzyme activity studies.
Case Study: Inhibition of Enzyme Activity
A study examined the inhibitory effects of derivatives of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile on specific enzymes involved in metabolic pathways. The results indicated that certain modifications to the dioxaborolane group significantly enhanced inhibitory potency.
Material Science
In material science, this compound has been explored for its potential use in creating advanced materials with specific electronic properties. The incorporation of boronate groups has been shown to improve the conductivity and stability of polymer composites.
Table 2: Electrical Properties of Polymer Composites with Boronate Additives
Composite Type | Conductivity (S/m) | Stability (Days) |
---|---|---|
Control (No Additive) | 0.05 | 10 |
With Picolinonitrile | 0.15 | 30 |
With Standard Boronate | 0.10 | 20 |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables palladium-catalyzed cross-coupling with aryl halides, a hallmark reaction for synthesizing biaryl structures. Key parameters include:
Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | THF | 80°C | 85% | |
2-Iodonaphthalene | PdCl₂(dppf), CsF | Dioxane | 100°C | 78% | |
3-Chloropyridine | Pd(OAc)₂, SPhos, K₃PO₄ | DMF | 90°C | 72% |
This reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronate ester and reductive elimination to form the C–C bond.
Hydroboration and Functionalization
The compound participates in hydroboration reactions with unsaturated substrates, forming boronated intermediates. For example, with pyridine derivatives:
Substrate | Conditions | Product | Yield | Reference |
---|---|---|---|---|
3-Fluoropyridine | HBpin, RT, 24 h | 3-Fluoro-1-(BPin)-1,4-dihydropyridine | >95% | |
4-Cyanopyridine | HBpin, 60°C, 12 h | 4-Cyano-1-(BPin)-1,4-dihydropyridine | 89% |
These reactions exploit the boronate’s ability to stabilize intermediates, enabling selective reduction or functionalization of nitrogen-containing heterocycles .
Nitrile Group Reactivity
The nitrile moiety undergoes transformations under specific conditions:
Reaction | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Hydrolysis | H₂SO₄, H₂O, 100°C | Picolinamide | 68% | |
Reduction | LiAlH₄, THF, 0°C | 3-(BPin)-picolylamine | 55% | |
Cycloaddition | NaN₃, Cu(I), 60°C | Tetrazolo[1,5-a]pyridine | 82% |
The electron-withdrawing nitrile group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks or cyclization.
Oxidation and Boronic Acid Formation
Controlled oxidation converts the boronate ester to a boronic acid, broadening its utility in aqueous-phase reactions:
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂O₂, NaOH | RT, 2 h | 3-Boronic acid picolinonitrile | 90% | |
NaBO₃·4H₂O | EtOH, 50°C | 3-Boronic acid picolinonitrile | 85% |
The boronic acid derivative is critical for bioconjugation or further cross-coupling in physiological environments.
Coordination Chemistry
The compound acts as a ligand for transition metals, forming complexes with catalytic activity:
Metal Salt | Conditions | Complex Formed | Application | Reference |
---|---|---|---|---|
PdCl₂ | DCM, RT | Pd(II)-picolinonitrile | C–H activation | |
Cu(OTf)₂ | MeCN, 60°C | Cu(I)-BPin complex | Azide-alkyne cycloaddition |
The pyridine nitrogen and boronate group synergistically coordinate metals, enabling tailored catalytic systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, and what analytical methods are recommended for characterization?
- Synthesis : The compound is likely synthesized via Suzuki-Miyaura coupling, analogous to methods used for similar boronic esters. For example, a brominated picolinonitrile precursor (e.g., 6-bromopicolinonitrile) can react with pinacolborane or a boronic ester under Pd(PPh₃)₄ catalysis in anhydrous 1,4-dioxane or THF, with reflux conditions (12–24 hours) .
- Characterization : Key methods include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons and the boronic ester moiety (e.g., δ ~1.3 ppm for pinacol methyl groups) .
- HPLC-MS : For purity assessment (>95%) and molecular weight verification .
- Elemental Analysis : To validate stoichiometry, especially given potential side reactions during coupling .
Q. How does the reactivity of this compound compare to other boronic esters in cross-coupling reactions?
- The picolinonitrile group enhances electron-withdrawing effects, potentially accelerating transmetallation in Suzuki-Miyaura reactions compared to phenylboronic esters. However, steric hindrance from the tetramethyl dioxaborolane ring may reduce reactivity with bulky substrates. Comparative studies with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) suggest similar stability but differing electronic profiles .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., pinacol) .
- Waste Disposal : Boron-containing waste must be segregated and treated by specialized facilities to prevent environmental contamination .
Advanced Research Questions
Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?
- pH Stability : The boronic ester is stable in neutral to mildly basic conditions but hydrolyzes in acidic media (pH <5) to form the boronic acid. Kinetic studies with analogous compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, CAS 214360-73-3) show hydrolysis rates increase with temperature (>40°C) .
- Thermal Stability : Decomposition occurs above 150°C, releasing pinacol and forming polymeric boron oxides. Differential scanning calorimetry (DSC) is recommended to assess thermal thresholds .
Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses (e.g., drug intermediates)?
- Catalyst Optimization : Use PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos to enhance turnover in sterically challenging reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of electron-deficient aryl partners, while toluene minimizes side reactions in non-polar systems .
- Temperature Control : Lower temperatures (50–80°C) reduce deboronation risks, as observed in studies with pyrazine-boronic esters .
Q. What strategies address contradictions in reported reactivity data for this compound?
- Controlled Experiments : Replicate reactions under standardized conditions (e.g., fixed catalyst loading, solvent ratios) to isolate variables. For example, discrepancies in coupling efficiency may arise from trace moisture; thus, rigorous drying of reagents/solvents is essential .
- Cross-Validation : Use orthogonal analytical methods (e.g., X-ray crystallography for structural confirmation, TLC-MS for reaction monitoring) to resolve ambiguities in NMR or HPLC data .
Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?
- It serves as a key intermediate for pyridine- and indole-based drug candidates. For example, coupling with brominated heterocycles (e.g., 5-bromo-2-aminopyridine) yields biaryl nitriles, which can be further functionalized via cyano group reduction or nucleophilic substitution .
Q. Methodological Considerations
Q. How can researchers mitigate side reactions (e.g., protodeboronation) during cross-coupling?
- Additives : Include Cs₂CO₃ or K₃PO₄ to buffer acidic byproducts and stabilize the boronate intermediate .
- Oxygen-Free Conditions : Use Schlenk lines or nitrogen sparging to prevent oxidation of the Pd catalyst, which can lead to incomplete coupling .
Q. What computational tools predict the electronic properties of this compound for reaction design?
- DFT calculations (e.g., Gaussian 16) model the electron density of the boronic ester and picolinonitrile groups, aiding in predicting regioselectivity for electrophilic substitution reactions. Studies on similar compounds (e.g., 2-(3-fluorophenyl)-dioxaborolanes) align computational results with experimental Hammett parameters .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituted Derivatives
Key structural analogs differ in substituent position or functional groups, impacting reactivity and applications:
Commercial Availability and Pricing
Suppliers such as Combi-Blocks and Matrix Scientific offer analogs at varying costs:
Preparation Methods
Typical Synthetic Route
Palladium-Catalyzed Borylation of Aryl Halides
A common and effective method reported involves the reaction of 2-halopyridine-4-carbonitrile derivatives with bis(pinacolato)diboron in the presence of a palladium(0) catalyst and a base. The reaction conditions and yields are summarized below:
Parameter | Details |
---|---|
Starting material | 2-Halopyridine-4-carbonitrile (e.g., 2-bromo- or 2-chloropyridine-4-carbonitrile) |
Boron source | Bis(pinacolato)diboron |
Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] |
Base | Potassium phosphate (K3PO4) |
Solvent | N,N-Dimethylformamide (DMF) |
Temperature | 150 °C |
Time | 1.5 hours (microwave irradiation) |
Yield | Approximately 50-72% |
Experimental Procedure Example
- To a solution of the aryl halide (48 mg, 0.35 mmol) in 2 mL DMF, bis(pinacolato)diboron (106 mg, 0.385 mmol), Pd(PPh3)4 (20 mg, 5 mol %), and K3PO4 (242 mg, 1.11 mmol) are added.
- The reaction mixture is irradiated at 150 °C for 90 minutes using microwave irradiation.
- After reaction completion, the mixture is diluted with ethyl acetate, filtered through Celite to remove solids, and concentrated under vacuum.
- The crude product is purified by column chromatography using a dichloromethane/cyclohexane (7:3) solvent system to afford the boronate ester product with yields up to 72%.
Reaction Conditions and Optimization
- Catalyst Loading: 5 mol % Pd(PPh3)4 is optimal for efficient borylation.
- Base Selection: Potassium phosphate is preferred for its buffering capacity and compatibility with the catalyst.
- Solvent: DMF is favored for its high boiling point and ability to dissolve both organic and inorganic reagents.
- Temperature and Time: Microwave irradiation at 150 °C significantly accelerates the reaction, reducing time to 1.5 hours while maintaining good yields.
- Purification: Standard chromatographic techniques are effective for isolating the pure boronate ester.
Analytical and Physical Data Supporting Preparation
Property | Data |
---|---|
Molecular formula | C12H15BN2O2 |
Molecular weight | 230.07 g/mol |
CAS Number | 878194-91-3 |
Solubility | Soluble in organic solvents (~0.8–1.1 mg/mL) |
Log P (octanol/water) | ~0.8 (consensus) |
Stability | Stable under ambient conditions; sensitive to moisture |
Synthetic accessibility | Moderate (score ~2.94) |
These properties indicate the compound is amenable to handling and purification under standard laboratory conditions.
Comparative Notes on Alternative Methods
While palladium-catalyzed borylation remains the predominant method, alternative approaches such as:
- Nickel-catalyzed borylation,
- Iridium-catalyzed C–H borylation of pyridine derivatives,
have been explored in literature for similar boronate esters but are less commonly applied to this specific picolinonitrile derivative due to selectivity and yield considerations.
Summary Table of Preparation Method
Step | Reagents/Conditions | Outcome/Yield | Notes |
---|---|---|---|
Starting material | 2-Halopyridine-4-carbonitrile | — | Commercially available or synthesized |
Borylation | Bis(pinacolato)diboron, Pd(PPh3)4, K3PO4, DMF, 150 °C, microwave, 1.5 h | 50-72% yield | Microwave irradiation enhances rate |
Work-up | Dilution with EtOAc, filtration, concentration | — | Standard organic work-up |
Purification | Column chromatography (DCM/CyHex 7:3) | Pure product | Efficient separation |
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-7-15-10(9)8-14/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYZGSPKMBKQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580549 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878194-93-5 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878194-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
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